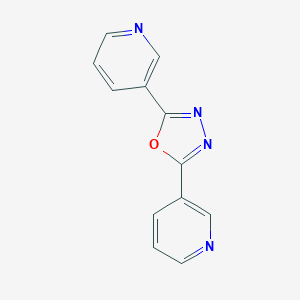

2,5-Bis(3-pyridyl)-1,3,4-oxadiazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

15420-57-2 |

|---|---|

Molecular Formula |

C12H8N4O |

Molecular Weight |

224.22 g/mol |

IUPAC Name |

2,5-dipyridin-3-yl-1,3,4-oxadiazole |

InChI |

InChI=1S/C12H8N4O/c1-3-9(7-13-5-1)11-15-16-12(17-11)10-4-2-6-14-8-10/h1-8H |

InChI Key |

DTUMGCJGZSNWCF-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)C2=NN=C(O2)C3=CN=CC=C3 |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN=C(O2)C3=CN=CC=C3 |

Other CAS No. |

15420-57-2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2,5 Bis 3 Pyridyl 1,3,4 Oxadiazole and Its Analogues

Cyclodehydration Approaches for 2,5-Disubstituted 1,3,4-Oxadiazoles

Cyclodehydration is a cornerstone in the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. This approach typically involves the intramolecular cyclization of a precursor molecule with the elimination of a water molecule, facilitated by a dehydrating agent.

Synthesis from N,N′-Diacylhydrazines utilizing Dehydrating Agents

A prevalent and versatile strategy for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of N,N′-diacylhydrazines. biointerfaceresearch.com This method involves the use of various dehydrating agents to promote the ring-closing reaction. biointerfaceresearch.comresearchgate.net The general scheme involves the reaction of a diacylhydrazine with a dehydrating agent, which facilitates the removal of a water molecule and subsequent formation of the stable 1,3,4-oxadiazole (B1194373) ring.

Phosphorus oxychloride (POCl₃) is a widely employed and efficient reagent for the cyclodehydration of N,N′-diacylhydrazines to form 1,3,4-oxadiazoles. researchgate.netnih.gov This reagent is known for its powerful dehydrating capabilities and its role in various chemical transformations, including chlorination and cyclization reactions. nih.gov The reaction is often carried out under conventional heating or microwave irradiation, with the latter often providing higher yields in shorter reaction times. researchgate.net For instance, the synthesis of novel 2,5-disubstituted 1,3,4-oxadiazole derivatives has been successfully achieved by treating a hydrazide molecule with substituted acids in the presence of phosphorus oxychloride, which acts as both a reagent and a solvent. nih.gov In some cases, the use of co-solvents like acetonitrile (B52724) or dichloromethane (B109758) under microwave conditions can lead to product yields exceeding 95%. researchgate.net

Table 1: POCl₃ Mediated Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

| Precursor | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| N,N'-diacylhydrazine | Toluene | 36-59 | nih.gov |

| N,N'-diacylhydrazine | Solvent-free | 40-76 | nih.gov |

Polyphosphoric acid (PPA) and phosphorus pentoxide (P₂O₅) are effective dehydrating agents for the synthesis of 1,3,4-oxadiazoles from N,N′-diacylhydrazines. researchgate.netccsenet.org PPA is a viscous, hygroscopic liquid that serves as both a solvent and a catalyst in many organic reactions. ccsenet.orgsciencemadness.org Its strong dehydrating properties and low nucleophilicity make it a suitable medium for cyclization reactions. ccsenet.orgsciencemadness.org The synthesis often involves heating the diacylhydrazine in PPA at elevated temperatures. researchgate.netmit.edu For example, poly(4,4′-diphenylether-1,3,4-oxadiazole) has been synthesized by the solution polycondensation of 4,4′-diphenylether dicarboxylic acid and hydrazine (B178648) sulfate (B86663) in PPA at temperatures around 160°C. researchgate.net

Phosphorus pentoxide, often used in conjunction with methanesulfonic acid (MSA), provides a convenient alternative to PPA, offering a less viscous reaction medium. sciencemadness.org The mechanism in P₂O₅/MSA is believed to be similar to that in PPA, involving the formation of mixed anhydrides as reactive intermediates. sciencemadness.org

Table 2: PPA and P₂O₅ in 1,3,4-Oxadiazole Synthesis

| Dehydrating Agent | Precursors | Reaction Conditions | Key Findings | Reference |

|---|---|---|---|---|

| PPA | 4,4′-diphenylether dicarboxylic acid, hydrazine sulfate | 160°C, 2-7 h | High molecular weight polymer obtained with increased reaction time. | researchgate.net |

| PPA | Aromatic dicarboxylic acids, hydrazine sulfate | High temperature (up to 180°C) | Traditional approach for polyoxadiazole synthesis. | researchgate.net |

Trifluoromethanesulfonic anhydride (B1165640), also known as triflic anhydride ((CF₃SO₂)₂O), is a powerful electrophilic reagent used for various organic transformations, including the synthesis of 1,3,4-oxadiazoles. wikipedia.orgsigmaaldrich.com It is the acid anhydride of triflic acid, a superacid. wikipedia.org Triflic anhydride is effective in promoting the cyclodehydration of N,N'-diacylhydrazines to form the corresponding 2,5-disubstituted 1,3,4-oxadiazoles. researchgate.net Its high reactivity allows for the conversion of amides, among other functional groups, through electrophilic activation. sigmaaldrich.com The preparation of triflic anhydride itself involves the dehydration of triflic acid using P₄O₁₀. wikipedia.org

Thionyl chloride (SOCl₂) is a common and effective reagent for the cyclodehydration of N,N'-diacylhydrazines to yield 1,3,4-oxadiazoles. biointerfaceresearch.comresearchgate.net It is also widely used to convert carboxylic acids into more reactive acid chlorides. masterorganicchemistry.com The reaction of a diacylhydrazine with thionyl chloride typically proceeds under controlled temperature and time to facilitate the formation of the oxadiazole ring. openmedicinalchemistryjournal.com For example, the synthesis of 3-chloro-2-chlorocarbonyl benzo[b]thiophene, a precursor for some heterocyclic compounds, involves the use of thionyl chloride. nih.gov

Concentrated sulfuric acid (H₂SO₄) is another strong dehydrating agent that can be used for the synthesis of 1,3,4-oxadiazoles from diacylhydrazines. biointerfaceresearch.com However, methods involving harsh reagents like concentrated sulfuric acid are sometimes less favored due to potential side reactions and the need for careful handling. luxembourg-bio.com

Boron trifluoride etherate (BF₃·OEt₂) serves as a convenient liquid source of boron trifluoride (BF₃), a versatile Lewis acid catalyst in organic synthesis. wikipedia.orgcommonorganicchemistry.comresearchgate.netsigmaaldrich.com It is effective in promoting the cyclodehydration of 1,2-diacyl and 1,2-diaroyl hydrazines to produce 2,5-disubstituted 1,3,4-oxadiazoles. researchgate.net The reaction typically involves treating the diacylhydrazine with BF₃·OEt₂. researchgate.net

The Burgess reagent, a mild and selective dehydrating agent, has also been employed for the cyclodehydration of diacylhydrazines. biointerfaceresearch.com A polymer-supported version of the Burgess reagent has been shown to be particularly effective, allowing for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles in high yield and purity under microwave irradiation in a very short reaction time. biointerfaceresearch.com For instance, cyclodehydration of diacylhydrazines in tetrahydrofuran (B95107) using a polymer-supported Burgess reagent under microwave irradiation can be completed in as little as 2 minutes with yields around 96%. biointerfaceresearch.com

Table 3: Comparison of BF₃∙OEt₂ and Burgess Reagent Methods

| Reagent | Precursor | Reaction Conditions | Yield (%) | Key Advantage | Reference |

|---|---|---|---|---|---|

| BF₃∙OEt₂ | 1,2-diacyl/diaroyl hydrazines | Not specified | Not specified | Convenient source of BF₃ | researchgate.net |

One-Step Cyclization Techniques

One of the most direct methods for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclization of hydrazides. Specifically, the reaction of a hydrazide with substituted carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) provides an efficient route to these compounds. researchgate.netnih.gov This method is notable for its operational simplicity, often resulting in excellent yields and shorter reaction times. nih.gov

For the synthesis of 2,5-Bis(3-pyridyl)-1,3,4-oxadiazole, this would typically involve the condensation of two equivalents of isonicotinohydrazide with a suitable coupling partner or the reaction of nicotinic acid with hydrazine, followed by cyclodehydration. The use of POCl₃ is common, acting as both a reagent and a solvent in some procedures. nih.gov

Oxidative Cyclization Routes for 1,3,4-Oxadiazoles

Oxidative cyclization represents another major pathway to 1,3,4-oxadiazoles, starting from precursors like hydrazide-hydrazones. This approach is valued for its versatility and the wide range of oxidizing agents that can be employed.

From Hydrazide-Hydrazones using Oxidizing Reagents

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles can be effectively achieved through the oxidative cyclization of N-acylhydrazones. These intermediates are typically formed by the condensation of an aldehyde with a hydrazide. For the target molecule, this would involve reacting nicotinaldehyde with isonicotinohydrazide. A variety of oxidizing agents have been successfully used to facilitate the subsequent cyclization. researchgate.netresearchgate.net

Commonly used oxidants include potassium permanganate (B83412) (KMnO₄), bromine (Br₂), lead(IV) oxide (Pb₃O₄), and Chloramine-T. researchgate.netsemanticscholar.org Chloramine-T, in particular, has been highlighted as a powerful oxidizing agent for this transformation. researchgate.netsemanticscholar.org The choice of oxidant can be critical, and the reaction conditions are often mild, making this a practical method for a range of substrates. researchgate.net

| Oxidizing Agent | Typical Substrate | Key Advantages |

| KMnO₄ | N-acylhydrazones | Strong, effective oxidant |

| Br₂ | N-acylhydrazones | Readily available, well-established |

| Pb₃O₄ | N-acylhydrazones | Historical use, effective |

| Chloramine-T | INH hydrazones | Powerful, efficient for oxidative cyclization |

Copper-Catalyzed Dual Oxidation of Arylacetic Acids and Hydrazides

A more recent and efficient protocol involves a copper-catalyzed dual oxidation process. This method allows for the synthesis of both symmetrical and unsymmetrical 2,5-disubstituted 1,3,4-oxadiazoles from arylacetic acids and hydrazides. nih.govacs.org The reaction proceeds under an oxygen atmosphere, which serves as the terminal oxidant. acs.org

Key steps in this process are the oxidative decarboxylation of arylacetic acids followed by the oxidative functionalization of the imine C–H bond. nih.govacs.org This one-pot synthesis is advantageous due to its high yields and the avoidance of expensive ligands. acs.org While the initial research focused on arylacetic acids, the principles can be extended to other carboxylic acid derivatives. nih.govresearchgate.net

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions offer a highly convergent and efficient approach to complex molecules by combining three or more starting materials in a single step.

Ugi-Tetrazole/Huisgen Sequence for 2,5-Disubstituted 1,3,4-Oxadiazoles

A notable MCR strategy for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles is the Ugi-tetrazole/Huisgen sequence. acs.org This metal-free protocol begins with a Ugi-tetrazole reaction, which is a four-component reaction involving an aldehyde, an amine, an isocyanide, and hydrazoic acid to form a 5-substituted-1H-tetrazole intermediate. This is followed by a Huisgen [3+2] cycloaddition reaction with an acyl chloride, which rearranges to form the desired 1,3,4-oxadiazole ring. acs.orgresearchgate.net

This sequence is highly flexible, allowing for diverse substituents at both the 2- and 5-positions of the oxadiazole core. acs.org The reaction conditions for the Huisgen part of the sequence are typically optimized for temperature and solvent, with pyridine (B92270) often being the solvent of choice at elevated temperatures. acs.org This method has been successfully performed on a gram scale, demonstrating its potential for larger-scale synthesis. acs.org

Derivatization and Functionalization Strategies for this compound Analogues

Once the core 1,3,4-oxadiazole structure is assembled, further derivatization can be carried out to produce a library of analogues. These strategies often focus on modifying the peripheral substituents, such as the pyridyl rings in this compound.

Functionalization can be achieved by introducing various substituents onto the aromatic rings of the starting materials prior to cyclization or by modifying the final compound. For instance, novel 2,5-disubstituted-1,3,4-oxadiazole derivatives have been synthesized by incorporating different aromatic and heterocyclic amides. nih.gov One common approach involves synthesizing an intermediate with a reactive functional group, such as an aniline (B41778) derivative, which can then be further reacted. For example, 4-[5-(Naphtho[2,1-b]furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline can be acylated with various carboxylic acids using coupling agents like HATU to yield a range of amide derivatives. nih.gov

Another strategy involves the synthesis of 2,5-dialkyl-1,3,4-oxadiazoles with terminal bromine substituents. nih.gov These brominated intermediates are versatile handles for further functionalization. They can readily undergo nucleophilic substitution with amines, such as diisopropyl iminodiacetate (B1231623), to introduce new functional groups. nih.gov Subsequent hydrolysis of the resulting esters can yield terminal carboxymethylamino groups, adding to the structural diversity of the oxadiazole analogues. nih.gov These methods highlight the modular nature of synthesizing complex oxadiazole derivatives. nih.govnih.gov

| Strategy | Description | Example |

| Acylation | An amine-functionalized oxadiazole is reacted with various carboxylic acids. nih.gov | Acylation of an oxadiazole-aniline with different carboxylic acids using HATU as a coupling agent. nih.gov |

| Nucleophilic Substitution | A halogenated oxadiazole intermediate is reacted with a nucleophile. nih.gov | Reaction of a 2,5-bis(bromoalkyl)-1,3,4-oxadiazole with diisopropyl iminodiacetate. nih.gov |

| Hydrolysis | Ester groups on a derivatized oxadiazole are converted to carboxylic acids. nih.gov | Hydrolysis of terminal ester groups to yield carboxymethylamino substituents. nih.gov |

Incorporation of Varied Substituent Groups at 2- and 5-Positions

The primary and most common method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the dehydrative cyclization of N,N'-diacylhydrazines. This approach is versatile and allows for the introduction of a wide array of substituents at the 2- and 5-positions of the oxadiazole ring.

A prevalent strategy for synthesizing symmetrical 2,5-disubstituted-1,3,4-oxadiazoles, such as this compound, involves the reaction of a carboxylic acid with hydrazine hydrate (B1144303) to form a diacylhydrazine intermediate, which is then cyclized. For instance, reacting nicotinic acid (pyridine-3-carboxylic acid) with hydrazine hydrate would yield N,N'-dinicotinoylhydrazine. Subsequent cyclization of this intermediate, typically using a dehydrating agent like phosphorus oxychloride (POCl₃), affords the desired this compound. nih.govmdpi.comresearchgate.net This method is widely applicable for various aromatic and heteroaromatic carboxylic acids. mdpi.comresearchgate.net

Unsymmetrical 2,5-disubstituted-1,3,4-oxadiazoles can be synthesized by reacting an acid hydrazide with a different carboxylic acid or its derivative (like an acid chloride) in the presence of a cyclizing agent. For example, isonicotinohydrazide can be reacted with various substituted aromatic acids in the presence of phosphorus oxychloride to yield a series of 2-(pyridin-4-yl)-5-aryl-1,3,4-oxadiazoles. researchgate.net This highlights the modularity of the approach, enabling the incorporation of diverse functionalities.

The following table summarizes the synthesis of various 2,5-disubstituted-1,3,4-oxadiazole analogs through the cyclization of hydrazides with carboxylic acids using POCl₃.

| Starting Hydrazide | Starting Carboxylic Acid | Product | Yield (%) | Reference |

| Isonicotinohydrazide | Benzoic acid | 2-Phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazole | 72 | researchgate.net |

| Isonicotinohydrazide | 4-Chlorobenzoic acid | 2-(4-Chlorophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole | 78 | researchgate.net |

| Isonicotinohydrazide | 4-Methoxybenzoic acid | 2-(4-Methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole | 81 | researchgate.net |

| Benzoic hydrazide | 2-(Phenylsulfanylmethyl)benzoic acid | 2-Phenyl-5-[2-(phenylsulfanylmethyl)phenyl]-1,3,4-oxadiazole | 65 | mdpi.com |

| Isonicotinic acid hydrazide | 2-(Phenylsulfanylmethyl)benzoic acid | 2-[2-(Phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole | 70 | mdpi.com |

Substitution Reactions for Introducing Complex Side Chains

Another important strategy for diversifying the 1,3,4-oxadiazole scaffold involves substitution reactions on a pre-formed oxadiazole ring. This is particularly useful for introducing complex side chains that might not be compatible with the initial cyclization conditions.

A common approach involves the synthesis of a 2,5-bis(halomethyl)-1,3,4-oxadiazole intermediate. For instance, 2,5-bis(chloromethyl)-1,3,4-oxadiazole can be synthesized and subsequently used as a building block. researchgate.net The reactive chloromethyl groups can undergo nucleophilic substitution reactions with various nucleophiles, including pyridine derivatives, to introduce more complex side chains. magtechjournal.com This allows for the attachment of pyridyl moieties or other heterocyclic systems to the oxadiazole core through a flexible linker.

For example, the condensation of pyridinylthiadiazole-thiol with various chloromethyloxadiazoles leads to the formation of novel polyheterocyclic systems where the oxadiazole and thiadiazole rings are linked by a methylene (B1212753) thioether bridge. magtechjournal.com This demonstrates the utility of substitution reactions in creating elaborate molecular architectures based on the 1,3,4-oxadiazole core.

Furthermore, the synthesis of 2,5-bis(bromoalkyl)-1,3,4-oxadiazoles provides a versatile platform for introducing functionalized side chains. mdpi.comnih.gov These bromoalkyl derivatives can react with nucleophiles like iminodiacetate esters, followed by hydrolysis, to introduce carboxymethylamino groups onto the alkyl side chains. mdpi.comnih.gov This multi-step process showcases how substitution reactions can be employed to build complex and functionalized side chains on the 1,3,4-oxadiazole ring.

The table below illustrates the introduction of side chains via substitution reactions on functionalized 1,3,4-oxadiazole intermediates.

| Oxadiazole Intermediate | Reactant | Product | Yield (%) | Reference |

| 2,5-Bis(bromomethyl)-1,3,4-oxadiazole | Diethyl iminodiacetate | Diethyl 2,2'-((((1,3,4-oxadiazole-2,5-diyl)bis(methylene))bis(azanediyl))bis(acetate)) | 91 | mdpi.comnih.gov |

| 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole | 5-(Pyridin-3-yl)-1,3,4-thiadiazole-2-thiol | 2-(((5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-yl)thio)methyl)-5-phenyl-1,3,4-oxadiazole | N/A | magtechjournal.com |

| 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole | 5-(Pyridin-3-yl)-1,3,4-thiadiazole-2-thiol | 2-(4-Chlorophenyl)-5-(((5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)thio)methyl)-1,3,4-oxadiazole | N/A | magtechjournal.com |

These synthetic strategies, encompassing both the direct construction of the oxadiazole ring with desired substituents and the post-cyclization modification of the scaffold, provide a powerful toolbox for the synthesis of this compound and a wide range of its analogs with diverse and complex side chains.

Electronic Structure and Quantum Chemical Investigations of 2,5 Bis 3 Pyridyl 1,3,4 Oxadiazole Systems

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. For systems like 2,5-Bis(3-pyridyl)-1,3,4-oxadiazole, DFT calculations, commonly employing hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-31G(d) or 6-311++G(d,p)), are utilized to determine the molecule's most stable three-dimensional shape (geometry optimization). researchgate.netrsc.org

The following table shows representative bond lengths and angles for a similar 1,3,4-oxadiazole (B1194373) system, which are expected to be comparable to those in this compound.

| Parameter | Description | Typical Value (from related structures) |

| C-O | Bond length of Carbon-Oxygen in the oxadiazole ring | ~ 1.37 Å |

| C=N | Bond length of Carbon-Nitrogen double bond in the oxadiazole ring | ~ 1.29 Å |

| N-N | Bond length of Nitrogen-Nitrogen in the oxadiazole ring | ~ 1.41 Å |

| C-C | Bond length connecting the oxadiazole and pyridyl rings | ~ 1.47 Å |

| ∠C-O-C | Bond angle within the oxadiazole ring | ~ 103° |

| ∠O-C=N | Bond angle within the oxadiazole ring | ~ 115° |

| ∠N-N=C | Bond angle within the oxadiazole ring | ~ 103.5° |

| Dihedral Angle | Torsion angle between the pyridyl and oxadiazole planes | 5° - 15° researchgate.netnih.gov |

Note: The values are illustrative and based on crystallographic data of similar 2,5-diaryl-1,3,4-oxadiazole structures.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic behavior and reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions and electronic transitions.

For conjugated π-systems like this compound, both the HOMO and LUMO are typically π-type orbitals. DFT calculations reveal the spatial distribution of these orbitals.

HOMO: This orbital can be conceptualized as the outermost orbital containing electrons. In many 2,5-diaryl-1,3,4-oxadiazole derivatives, the electron density of the HOMO is delocalized across the entire π-conjugated backbone, encompassing both the aryl (pyridyl) rings and the central oxadiazole core.

LUMO: This is the innermost orbital devoid of electrons. The LUMO's electron density is also typically spread across the molecule's π-system. The precise distribution of HOMO and LUMO densities determines the molecule's electron-donating and electron-accepting characteristics.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE = ELUMO – EHOMO), is a fundamental parameter derived from DFT calculations. researchgate.net

Chemical Reactivity: A small HOMO-LUMO gap generally signifies a molecule that is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

Kinetic Stability: Conversely, a large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it is energetically more difficult to remove an electron from the HOMO. researchgate.net

The table below presents calculated HOMO-LUMO gaps for other representative oxadiazole compounds, illustrating the typical energy range for this class of molecules.

| Compound | Calculation Method | EHOMO (eV) | ELUMO (eV) | ΔEgap (eV) | Reference |

| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole | DFT/B3LYP/6-311++G(d,p) | -6.5743 | -2.0928 | 4.4815 | researchgate.net |

| Bridged 2,2-bi(1,3,4-oxadiazole) derivative (E5) | DFT | - | - | 6.46 | |

| Bridged 2,2-bi(1,3,4-oxadiazole) derivative (H7) | DFT | - | - | 3.04 |

Note: These values are for different, but structurally related, oxadiazole derivatives and serve as examples.

The distribution of the frontier orbitals is linked to the charge transfer properties of the molecule. In many diaryl oxadiazoles (B1248032) designed for optoelectronic applications, the HOMO might be localized more on one part of the molecule (acting as an electron donor) while the LUMO is localized on another (acting as an electron acceptor). This separation facilitates intramolecular charge transfer (ICT) upon photoexcitation, a process that is vital for the functioning of OLEDs. The computed HOMO-LUMO energy demonstrates that charge exchange can take place within the molecule. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Site Identification

The Molecular Electrostatic Potential (MEP) is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. iaea.org The MEP is plotted onto the molecule's electron density surface, using a color scale to denote different potential values.

Red/Yellow Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are attractive to electrophiles (electron-seeking species).

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor. These sites are susceptible to attack by nucleophiles (nucleus-seeking species).

Green Regions: Represent areas of neutral or near-zero potential.

For this compound, MEP analysis is expected to show the most negative potential (red/yellow) localized on the nitrogen atoms of the central oxadiazole ring and the nitrogen atoms of the two pyridyl rings. researchgate.net This is due to the high electronegativity and the presence of lone pairs of electrons on these atoms, making them the primary sites for electrophilic attack or coordination to metal ions. The hydrogen atoms on the pyridyl rings would exhibit the most positive potential (blue), identifying them as sites susceptible to nucleophilic interaction.

| Region on MEP Map | Color | Electrostatic Potential | Interpretation |

| Nitrogen Atoms (Oxadiazole & Pyridyl) | Red / Yellow | Negative | Electron-rich; site for electrophilic attack |

| Hydrogen Atoms (Pyridyl) | Blue | Positive | Electron-poor; site for nucleophilic interaction |

| Carbon Backbone | Green | Neutral | Low reactivity |

Topological Analysis of Electron Density

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful method for analyzing the electron density distribution (ρ) in a molecule. This topological analysis allows for a rigorous definition of atoms within a molecule and the characterization of the chemical bonds and noncovalent interactions between them.

In the context of this compound, QTAIM is particularly useful for studying the nature of intramolecular and intermolecular interactions that govern its solid-state packing. The analysis identifies critical points in the electron density where the gradient of the density is zero. The properties at these points, especially bond critical points (BCPs), provide quantitative information about the interactions. For example, QTAIM has been successfully used to confirm and characterize π-π stacking and other noncovalent interactions between oxadiazole and pyridine (B92270) rings in the crystal structures of similar molecules. nih.gov This analysis is critical for understanding how molecules self-assemble in the solid state, which influences the properties of the resulting material. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that analyzes the topology of the electron density (ρ) to define atoms, chemical bonds, and molecular structure. researchgate.net This method identifies critical points in the electron density, such as bond critical points (BCPs), which reveal the nature of atomic interactions. researchgate.net The properties at these BCPs, including the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and various energy densities, characterize the type and strength of the chemical bonds, distinguishing between shared (covalent) and closed-shell (ionic, van der Waals, hydrogen bond) interactions. researchgate.net

While specific QTAIM analysis for this compound is not extensively documented in dedicated studies, research on analogous systems containing both 1,3,4-oxadiazole and pyridine rings provides valuable insights. For instance, studies on N-pyridyl ureas bearing a 1,3,4-oxadiazole moiety have used QTAIM to confirm the existence of non-covalent (oxadiazole)···(pyridine) π–π interactions. nih.gov In these systems, the presence of BCPs between the interacting rings confirms a stabilizing interaction.

The topological parameters at these BCPs are key indicators of the interaction type. Generally, for weak non-covalent interactions like π-stacking, the following characteristics are observed:

Low electron density (ρ(r)) : Values are typically small, indicating a limited accumulation of electron density between the interacting fragments.

Positive Laplacian of electron density (∇²ρ(r)) : A positive value signifies that the kinetic energy density outweighs the potential energy density, which is characteristic of closed-shell interactions where electron density is depleted in the internuclear region.

Total electron energy density (H(r)) : The sign of H(r), which is the sum of the kinetic (G(r)) and potential (V(r)) energy densities, can be slightly negative or positive, indicating the delicate balance of forces in these weak interactions.

A representative table of QTAIM parameters for non-covalent interactions in similar heterocyclic systems is provided below.

| Topological Parameter | Typical Value Range for Non-Covalent Interactions | Interpretation |

|---|---|---|

| Electron Density (ρ(r)) | 0.002 - 0.035 a.u. | Low value indicates weak interaction strength. |

| Laplacian of Electron Density (∇²ρ(r)) | Positive | Characteristic of closed-shell interactions (e.g., van der Waals, π-stacking). |

| Kinetic Energy Density (G(r)) | Small, positive | Represents the kinetic energy of electrons at the BCP. |

| Potential Energy Density (V(r)) | Small, negative | Represents the potential energy of electrons at the BCP. |

| Total Electron Energy Density (H(r)) | Slightly negative or positive | Indicates the overall stabilizing or destabilizing nature of the interaction at the BCP. |

These analyses affirm that π-stacking interactions between the electron-deficient oxadiazole ring and the pyridine rings are a defining feature of the supramolecular chemistry of these compounds. nih.gov

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Studies

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are scalar fields used to visualize and analyze the extent of electron localization in a molecule. They provide an intuitive picture of chemical bonding, revealing core electrons, lone pairs, and covalent bonds. ELF, for example, is a measure of the Pauli repulsion, with high ELF values (approaching 1) found in regions of space where there is a high probability of finding an electron pair.

No specific ELF or LOL studies have been published for this compound. However, an analysis of its structure would be expected to reveal distinct localization domains corresponding to:

The core electron shells of the carbon, nitrogen, and oxygen atoms.

The covalent σ-bonds forming the framework of the oxadiazole and pyridine rings.

The lone pairs associated with the nitrogen and oxygen atoms of the oxadiazole ring and the nitrogen atoms of the pyridine rings.

The delocalized π-electron systems of the aromatic rings.

LOL, a simpler function, often provides a clearer distinction between regions of high and low electron localization. rsc.org An LOL analysis would be particularly useful in visualizing the π-system and the bonding versus non-bonding regions within the molecule, offering a complementary perspective to ELF. rsc.org These methods are instrumental in understanding the electronic structure that underpins the non-covalent interactions discussed below.

Theoretical Investigation of Non-Covalent Interactions

The crystal structure and molecular aggregation of this compound are significantly influenced by non-covalent interactions. Theoretical calculations are essential for identifying and quantifying these weak forces. In the solid state, molecules of this compound are known to participate in intermolecular interactions, particularly π–π stacking. researchgate.net

In a related iron(II) complex where 2,5-di-3-pyridyl-1,3,4-oxadiazole acts as a ligand, slipped π-stacking interactions are observed within the crystal lattice. researchgate.net Furthermore, computational studies on analogous systems featuring both oxadiazole and pyridine moieties have identified two primary types of π–π interactions: (oxadiazole)···(pyridine) and (oxadiazole)···(oxadiazole). nih.gov These stacking interactions are crucial in determining the solid-state packing and can influence the material's properties. The geometry of these interactions, including the inter-planar distance and slippage, is dictated by the electrostatic and dispersion forces between the aromatic rings.

Energy Decomposition Analysis of Intermolecular Interactions

Energy Decomposition Analysis (EDA) is a computational method that dissects the total interaction energy between molecules into physically meaningful components. nih.govresearchgate.netnih.gov This allows for a detailed understanding of the nature of the forces driving intermolecular association. A typical EDA partitions the interaction energy (ΔE_int) into several key terms:

Electrostatic (ΔE_elec): The classical Coulomb interaction between the unperturbed charge distributions of the monomers.

Pauli Repulsion (ΔE_Pauli): The strong, short-range repulsion arising from the Pauli exclusion principle when electron clouds of different molecules overlap.

Polarization (ΔE_pol): The attractive interaction resulting from the distortion of each molecule's electron cloud in the electric field of the other.

Dispersion (ΔE_disp): A quantum mechanical attraction arising from correlated electron fluctuations (London dispersion forces).

Charge Transfer (ΔE_ct): The stabilizing energy associated with the flow of electrons from occupied orbitals of one monomer to unoccupied orbitals of another.

While a specific EDA has not been published for the π-stacking interactions of this compound, the principles of EDA can be applied to understand the likely nature of these interactions. For the π–π stacking observed in related systems, dispersion forces (ΔE_disp) are expected to be the dominant attractive contribution. The electrostatic component (ΔE_elec) would depend on the relative orientation of the rings, as determined by the quadrupole moments of the oxadiazole and pyridine systems. The balance between these attractive forces and the short-range Pauli repulsion (ΔE_Pauli) ultimately determines the equilibrium geometry and strength of the interaction.

| Energy Component | Description | Expected Contribution to π-Stacking |

|---|---|---|

| Electrostatic (ΔE_elec) | Interaction of static charge distributions. nih.gov | Can be attractive or repulsive depending on ring orientation (quadrupole-quadrupole interaction). |

| Pauli Repulsion (ΔE_Pauli) | Destabilizing energy from orbital overlap. nih.gov | Strongly repulsive at short distances; defines the van der Waals contact distance. |

| Polarization (ΔE_pol) | Stabilizing energy from induced dipoles. nih.gov | Generally a smaller, attractive contribution. |

| Dispersion (ΔE_disp) | Stabilizing energy from correlated electron fluctuations. nih.gov | Major attractive force, crucial for holding the stacked complex together. |

| Charge Transfer (ΔE_ct) | Stabilizing energy from electron donation between molecules. nih.gov | Typically a minor attractive contribution in neutral π-stacking. |

This detailed analysis of the forces involved is critical for the rational design of materials where controlling supramolecular assembly is key.

Advanced Spectroscopic Characterization and Photophysical Mechanisms of Pyridyl Oxadiazole Systems

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Maxima

UV-Vis spectroscopy is a important technique for probing the electronic transitions within a molecule. For 2,5-disubstituted-1,3,4-oxadiazoles, the absorption spectra typically reveal intense bands in the ultraviolet region, which are characteristic of π → π* transitions within the conjugated aromatic system. The specific absorption maxima (λmax) are sensitive to the nature of the substituent groups and the solvent environment. researchgate.netias.ac.in

In the case of pyridyl-substituted oxadiazoles (B1248032), the electronic absorption spectra are influenced by the interplay between the electron-deficient pyridyl rings and the oxadiazole core. nih.gov The introduction of different substituents on the pyridyl or an adjacent phenyl ring can lead to a red or blue shift in the absorption bands. For instance, replacing a phenyl ring with a thienyl ring in a related series of compounds results in a red shift of the lowest energy absorption band. nih.gov This is attributed to the different electronic properties and conjugation effects of the heterocyclic rings.

The solvent polarity can also play a significant role in the position of the absorption maxima, a phenomenon known as solvatochromism. researchgate.net Changes in the solvent environment can alter the ground and excited state energy levels of the molecule, leading to shifts in the observed absorption peaks. nih.gov This behavior is particularly pronounced in molecules with a significant change in dipole moment upon excitation.

A study on various 2,5-diaryl-1,3,4-oxadiazoles showed absorption maxima in the range of 300-400 nm. The specific values depend on the electronic nature of the aryl substituents. For example, a compound with a bromine substituent exhibited an absorption peak near 350 nm. ias.ac.in

Table 1: Representative UV-Vis Absorption Data for Related Oxadiazole Derivatives

| Compound/System | Solvent | Absorption Maxima (λmax) | Reference |

| 2-(4-tert-Butylphenyl)-5-(4-ethynylphenyl)-1,3,4-oxadiazole derivatives | Not Specified | Lowest energy band red-shifted with thienyl substitution | nih.gov |

| 2,5-Diaryl-1,3,4-oxadiazole with bromine substituent | Not Specified | ~350 nm | ias.ac.in |

| Donor-π-acceptor substituted 1,3,4-oxadiazole (B1194373) | Various polarities | Red shift with increasing solvent polarity | researchgate.net |

| Fluorinated poly(1,3,4-oxadiazole-ether)s | Chloroform-DMF, Chloroform-DMSO, DMF-DMSO | Dependent on solvent composition | nih.gov |

| 2,5-diphenyl-1,3,4-oxadiazole (B188118) (PPD) | Not Specified | Excitation at 250 nm | nih.gov |

Photoluminescence and Fluorescence Properties in Solution and Solid State

Many oxadiazole derivatives are known for their strong fluorescence, making them valuable materials for applications such as organic light-emitting diodes (OLEDs). researchgate.net The emission properties, including the wavelength of maximum emission (λem) and fluorescence quantum yield, are highly dependent on the molecular structure and the surrounding environment (solution vs. solid state).

For pyridyl-oxadiazole systems, the fluorescence can be influenced by the relative orientation of the pyridyl and oxadiazole rings. In the solid state, the packing of the molecules can significantly affect the emission properties. For instance, the crystal structure of a related bis-oxadiazole compound shows that the molecules are arranged in stacks, which can lead to intermolecular interactions that alter the fluorescence. nih.gov

A study of a water-soluble 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole derivative demonstrated that its emission is pH-dependent. nih.gov In slightly acidic aqueous solutions, the compound is colorless and exhibits a light blue emission. This fluorescence is quenched (a "turn-off" effect) as the pH increases and the solution turns yellow. nih.gov This behavior highlights the sensitivity of the photoluminescence to the protonation state of the pyridyl nitrogen.

In general, 2,5-diaryl-1,3,4-oxadiazoles are recognized as good electron-transporters with notable optical and electronic properties that make them suitable for electroluminescent devices. researchgate.net The fluorescence of these compounds can be tuned by modifying the aryl substituents. nih.gov

Table 2: Photoluminescence Characteristics of Related Pyridyl-Oxadiazole Systems

| Compound/System | Medium | Emission Characteristics | Reference |

| Water-soluble 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole derivative | Aqueous solution | pH-dependent "turn-off" fluorescence | nih.gov |

| Oxadiazole-based fluorescent dyes | Solvents of varying polarity | Strong fluorescence in the violet-to-green region (363-536 nm) with large Stokes shifts | nih.gov |

| 2,5-Diphenyl-1,3,4-oxadiazole (PPD) | Not Specified | Emission observed after two-photon excitation | nih.govunthsc.edu |

| 2-(4-tert-Butylphenyl)-5-(4-ethynylphenyl)-1,3,4-oxadiazole derivatives | Solution | Emission spectra red-shifted with thienyl substitution | nih.gov |

Photophysical Perturbations and Mechanisms in Oxadiazole Chromophores

The excited state of oxadiazole chromophores can undergo various deactivation processes, which compete with fluorescence. Understanding these photophysical perturbations is crucial for controlling and optimizing their light-emitting properties.

In donor-acceptor systems incorporating oxadiazole moieties, intramolecular charge transfer (ICT) can occur upon excitation. researchgate.netnih.gov This process is often characterized by a large Stokes shift and sensitivity to solvent polarity. The efficiency of PET can be influenced by the distance and orientation between the donor and acceptor units, as well as the driving force of the reaction.

An excimer is an excited-state dimer formed between two identical molecules, while an exciplex is an excited-state complex of two different molecules. github.io These species are typically characterized by a broad, structureless, and red-shifted emission compared to the monomer fluorescence. github.io

The formation of excimers and exciplexes is a concentration-dependent phenomenon. github.io At high concentrations, an excited molecule has a greater probability of encountering a ground-state molecule within its excited-state lifetime, leading to the formation of these complexes. github.io While there is no bonding between the chromophores in the ground state, a weak bond is formed in the excited state. github.io It is important to note that in an excimer, there is no charge separation, and the excited state is shared across both molecules. github.io In contrast, an exciplex has a dipole moment due to some degree of charge separation between the two different chromophores. github.io

Photoinduced energy transfer (EnT) is a process where an excited-state donor molecule transfers its excitation energy to an acceptor molecule. This can occur through two primary mechanisms: Förster resonance energy transfer (FRET), which is a long-range dipole-dipole interaction, and Dexter energy transfer, which is a short-range electron exchange mechanism.

In systems containing multiple chromophores, such as those with pyridyl and oxadiazole units, EnT can be an important deactivation pathway for the initially excited chromophore. The efficiency of EnT depends on several factors, including the spectral overlap between the donor's emission and the acceptor's absorption, the distance between the donor and acceptor, and their relative orientation. rsc.org In a study of carbazole-BODIPY dyads, selective excitation of the carbazole (B46965) donor resulted in quenching of its emission and the appearance of BODIPY emission, indicating efficient energy transfer. rsc.org

Excited-State Dynamics and Lifetimes through Transient Spectroscopy

Transient absorption spectroscopy is a powerful technique for studying the dynamics of excited states on timescales ranging from femtoseconds to microseconds. By monitoring the absorption changes of a sample after excitation with a short laser pulse, it is possible to identify and characterize transient species such as excited singlet and triplet states, radicals, and excimers/exciplexes. unibo.it

The excited-state lifetimes of pyridyl-oxadiazole systems can be determined by analyzing the decay kinetics of the transient absorption signals. unibo.it These lifetimes are crucial for understanding the competition between radiative (fluorescence, phosphorescence) and non-radiative decay pathways. For example, a study on pyridyl pyridinium (B92312) systems revealed that their excited-state dynamics are significantly different from their monomeric units, indicating strong electronic interactions within the larger structures. unibo.it

In some cases, oxazole (B20620) derivatives have been shown to undergo ring-opening reactions upon photoexcitation. acs.org Transient spectroscopy can be used to follow the ultrafast dynamics of such processes, which often involve transitions between different excited states (e.g., from a ππ* state to an nπ* state) on a femtosecond timescale. acs.org Some benzothiadiazole derivatives, which are structurally related to oxadiazoles, have been observed to exhibit unexpectedly long-lived excited states on the microsecond timescale, indicating the formation of triplet states. mdpi.com

Vibrational Spectroscopy for Molecular Structure and Bonding

Resonance Raman Spectroscopy for Electronic Structure and Charge Transfer

Resonance Raman (RR) spectroscopy is a powerful technique for elucidating the electronic structure and intramolecular charge transfer (ICT) characteristics of conjugated molecules like 2,5-Bis(3-pyridyl)-1,3,4-oxadiazole. The 1,3,4-oxadiazole moiety is recognized as an effective electron-withdrawing group, which, when coupled with electron-donating or aromatic systems, can facilitate significant charge transfer upon photoexcitation. nih.gov

In molecules designed with electron donor-acceptor frameworks, RR spectroscopy can selectively enhance the vibrational modes associated with the chromophore responsible for an electronic transition. This enhancement provides critical insights into how the electron density is redistributed in the excited state. For pyridyl-oxadiazole systems, this technique can map the pathways of charge transfer, revealing whether charge moves from a pyridyl ring to the oxadiazole core or vice-versa.

Studies on similar D-π-A (donor-pi-acceptor) systems containing 1,3,4-oxadiazole rings have demonstrated that these compounds are excellent electron transporters and hole blockers in organic optoelectronic devices. semanticscholar.org Theoretical calculations on related structures show that electrons can transfer from terminal aromatic rings to the central oxadiazole core. nih.gov This ICT character is fundamental to their application in materials science, including organic light-emitting diodes (OLEDs). nih.govresearchgate.net The investigation of this compound with RR spectroscopy would therefore be crucial in characterizing the specific vibrational modes coupled to its electronic transitions, thereby detailing its charge transfer properties.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Elucidation

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent parts: the 1,3,4-oxadiazole ring and the two pyridyl rings.

The successful synthesis of the 1,3,4-oxadiazole ring is often confirmed by the appearance of characteristic bands for C=N and C-O-C stretching vibrations. semanticscholar.org The aromatic nature of the pyridyl rings is evidenced by C-H and C=C stretching bands. The analysis of these spectral features allows for the unambiguous confirmation of the molecule's structural integrity.

Key vibrational frequencies observed in 1,3,4-oxadiazole derivatives are detailed in the table below.

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |

| Aromatic C-H | 3100 - 3000 | Stretching |

| C=N (Oxadiazole Ring) | 1635 - 1596 | Stretching |

| C=C (Pyridine Ring) | 1600 - 1450 | Stretching |

| C-O-C (Oxadiazole Ring) | 1250 - 1050 | Asymmetric/Symmetric Stretching |

| Pyridine (B92270) Ring | ~1000 and below | Ring Bending/Deformation |

This table is generated based on typical values for 1,3,4-oxadiazole and pyridine derivatives. semanticscholar.orgnih.govamhsr.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical methods for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for complete structural assignment of this compound. nih.govnih.gov

The structure of newly synthesized 1,3,4-oxadiazole derivatives is routinely confirmed by ¹H NMR and ¹³C NMR spectroscopy. nih.gov For this compound, the symmetry of the molecule simplifies the spectra, with the two 3-pyridyl groups being chemically equivalent.

The ¹H NMR spectrum will display signals corresponding to the four distinct protons on each pyridyl ring. These signals typically appear in the aromatic region (δ 7.0-9.0 ppm) and exhibit characteristic splitting patterns (e.g., doublet, triplet, doublet of doublets) due to spin-spin coupling with adjacent protons. lookchem.comresearchgate.net

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbons of the oxadiazole ring are highly deshielded and appear at characteristic downfield shifts. researchgate.netresearchgate.net The carbon atoms of the pyridyl rings will also have distinct signals in the aromatic region of the spectrum. The chemical shifts for the oxadiazole ring carbons are typically found in the range of δ 160-165 ppm. researchgate.net

Table of Representative ¹H NMR Data for Pyridyl-Oxadiazole Systems

| Proton Environment | Representative Chemical Shift (δ ppm) | Multiplicity |

|---|---|---|

| Pyridyl H (ortho to N) | 8.5 - 9.2 | d, s |

| Pyridyl H (meta to N) | 7.8 - 8.5 | t, dd |

This table is generated based on typical values for substituted pyridine and oxadiazole compounds. nih.govlookchem.comresearchgate.net

Table of Representative ¹³C NMR Data for Pyridyl-Oxadiazole Systems

| Carbon Environment | Representative Chemical Shift (δ ppm) |

|---|---|

| C=N (Oxadiazole Ring) | 160 - 165 |

| Pyridyl C (ipso, attached to oxadiazole) | 120 - 130 |

This table is generated based on typical values for 1,3,4-oxadiazole and pyridine compounds. nih.govresearchgate.netresearchgate.net

Supramolecular Chemistry and Non Covalent Interactions in 1,3,4 Oxadiazole Derivatives

π-π Stacking Interactions Involving Pyridine (B92270) and Oxadiazole Moieties

The aromatic nature of both the pyridine and oxadiazole rings in 2,5-Bis(3-pyridyl)-1,3,4-oxadiazole makes π-π stacking a dominant force in its crystal packing. These interactions, arising from the electrostatic and dispersive forces between the electron clouds of aromatic systems, play a crucial role in the formation of ordered assemblies. mdpi.comresearchgate.net In the crystal structure of this compound, molecules arrange in stacks, indicating the significance of these π-π interactions. researchgate.net

(Oxadiazole)···(Pyridine) and (Oxadiazole)···(Oxadiazole) Interactions

Detailed studies on related N-pyridyl ureas bearing a 1,3,4-oxadiazole (B1194373) moiety have provided valuable insights into the specific nature of these stacking interactions. mdpi.comnih.gov X-ray diffraction analysis, coupled with Hirshfeld surface analysis and density functional theory (DFT) calculations, has confirmed the presence of both (oxadiazole)···(pyridine) and (oxadiazole)···(oxadiazole) π-π stacking interactions. mdpi.comnih.gov The prevalence of one type of interaction over the other can be influenced by the nature of substituents on the molecule. mdpi.comnih.gov

The analysis of crystal structures from the Cambridge Structural Database (CSD) reveals that both carbon and nitrogen atoms of the oxadiazole ring participate in these π-π contacts. mdpi.com The involvement of oxadiazole nitrogen atoms becomes more significant in interactions with five-membered rings and in (oxadiazole)···(oxadiazole) contacts. mdpi.com These stacking interactions are not merely a packing phenomenon; they are a defining force in the creation of fluorescent materials and are crucial for understanding ligand-protein binding in medicinal chemistry. mdpi.com

Hydrogen Bonding Networks in Crystalline Architectures

While π-π stacking is a major contributor to the supramolecular assembly, hydrogen bonding networks provide an additional layer of directionality and stability to the crystalline architectures of 1,3,4-oxadiazole derivatives. rsc.org These interactions, though weaker than covalent bonds, are highly directional and play a pivotal role in molecular recognition and the formation of specific, predictable patterns. rsc.org

C-H···N and C-H···π Interactions

In the crystal structures of 1,3,4-oxadiazole derivatives, a variety of weak noncovalent interactions, including C-H···N and C-H···π hydrogen bonds, are frequently observed. rsc.orgrsc.org The nitrogen atoms of the oxadiazole ring can act as hydrogen bond acceptors, leading to the formation of recurrent H-bonded motifs. rsc.orgrsc.org For instance, in some derivatives, the 1,3,4-oxadiazole ring acts as a double H-bond acceptor, forming distinct dimers. rsc.org

Halogen Bonding and Other σ-Hole Interactions

Beyond the more common π-π stacking and hydrogen bonding, halogen bonding and other σ-hole interactions represent a more nuanced yet powerful tool in the crystal engineering of 1,3,4-oxadiazole derivatives. A σ-hole is a region of positive electrostatic potential on an atom, located on the extension of a covalent bond, which can interact with a negative site. rsc.org

In the context of 1,3,4-oxadiazole derivatives, the nitrogen atoms of both the pyridine and oxadiazole rings can act as halogen bond acceptors. Studies on co-crystals of 4-[5-(4-alkoxyphenyl)-1,3,4-oxadiazol-2-yl]pyridine with 1,3,5-trifluorotriiodobenzene have shown that the N(oxadiazole)⋯I interaction can be as strong as the classic N(pyridine)⋯I interaction. researchgate.netrsc.org This highlights the potential of the oxadiazole nitrogen as a reliable halogen bond acceptor site. The competition between the pyridine and oxadiazole nitrogens for halogen bonding can be influenced by subtle changes, such as substituting the oxygen of the oxadiazole with a sulfur atom, which alters the molecular electrostatic potential. rsc.org

Crystal Engineering Principles for Directed Self-Assembly

The predictable and directional nature of non-covalent interactions forms the foundation of crystal engineering, which aims to design and synthesize crystalline materials with desired structures and properties. rsc.org For 1,3,4-oxadiazole derivatives, a deep understanding of the interplay between π-π stacking, hydrogen bonding, and halogen bonding allows for the rational design of self-assembling systems. rsc.orgresearchgate.net

By strategically placing functional groups that can participate in these interactions, it is possible to guide the molecules to assemble into specific one-, two-, or three-dimensional networks. For example, the introduction of substituents capable of forming strong hydrogen bonds can lead to the formation of robust, H-bonded motifs that dominate the crystal packing. rsc.org Similarly, the use of halogenated substituents can introduce directional halogen bonds, providing another level of control over the supramolecular architecture. The linear shape of some bi-1,3,4-oxadiazole derivatives, combined with directed π-π interactions, has been shown to produce single crystals with highly polarized fluorescence, demonstrating the successful application of crystal engineering principles. researchgate.net

Influence of Substituents and Molecular Conformation on Intermolecular Interactions

Furthermore, the conformation of the molecule plays a critical role. The relative orientation of the pyridine and oxadiazole rings can either facilitate or hinder certain intermolecular contacts. For instance, different dialkyl substituents on related urea (B33335) derivatives have been shown to favor either (oxadiazole)···(pyridine) or (oxadiazole)···(oxadiazole) stacking. mdpi.com The steric bulk of substituents can also dictate the packing arrangement, preventing close approach and favoring more open structures. In some cases, intramolecular hydrogen bonds can influence the planarity of the molecule, which in turn affects its ability to participate in efficient π-π stacking. researchgate.net

Below is an interactive data table summarizing the key intermolecular interactions discussed:

| Interaction Type | Interacting Moieties | Key Features | Reference |

| π-π Stacking | (Oxadiazole)···(Pyridine) | Driven by electrostatic and dispersive forces. Crucial for solid-state packing. | mdpi.comresearchgate.net |

| (Oxadiazole)···(Oxadiazole) | Influenced by substituents; nitrogen atoms of oxadiazole play a significant role. | mdpi.comnih.gov | |

| Hydrogen Bonding | C-H···N | Nitrogen atoms of the oxadiazole act as acceptors, forming recurrent motifs. | rsc.orgrsc.org |

| C-H···π | Involves C-H bonds and the π-system of aromatic rings, adding stability. | rsc.org | |

| Halogen Bonding | N(oxadiazole)···I | Can be as strong as N(pyridine)···I, providing directional control. | researchgate.netrsc.org |

Supramolecular Assemblies and Liquid Crystalline Behavior of this compound

The unique molecular architecture of this compound, featuring a central electron-deficient oxadiazole ring flanked by two pyridine rings, makes it a compelling building block in the field of supramolecular chemistry. This structure facilitates a variety of non-covalent interactions, leading to the formation of complex, ordered assemblies. While its role in creating coordination polymers is well-documented, its liquid crystalline properties are less explored.

The angular disposition of the two pyridine rings is a key feature that influences the geometry of the resulting supramolecular structures. acs.org This specific arrangement allows the molecule to act as a versatile ligand in coordination chemistry, leading to the formation of diverse and intricate assemblies.

Supramolecular Assemblies through Coordination and Non-Covalent Interactions

Research has demonstrated that this compound readily participates in the formation of coordination polymers and discrete supramolecular complexes. acs.org When reacted with metal salts, the pyridine nitrogen atoms act as coordination sites, bridging metal centers to create larger structures.

A notable example involves the reaction of this compound with zinc(II) and copper(II) salts. acs.org These reactions yield bimetallic macrocyclic complexes, specifically forming ring-like units with the formula M₂L₂, where 'M' is the metal ion and 'L' is the oxadiazole ligand. acs.org The stability and alignment of these molecular squares in the solid state are governed by subtle non-covalent forces. In the case of the zinc complex, hydrogen bonding plays a crucial role, while for the copper analogue, π-π stacking interactions are predominant. acs.org These complexes are also noted for their luminescence in the solid state. acs.org

The importance of π-π interactions is a recurring theme in the supramolecular chemistry of oxadiazole derivatives. mdpi.com The electron-deficient nature of the 1,3,4-oxadiazole ring and the electron-rich character of other aromatic systems, including the adjoined pyridine rings, can lead to favorable stacking arrangements. mdpi.com These interactions, along with other weak forces like C-H···π interactions, are critical in directing the self-assembly process and stabilizing the resulting three-dimensional networks. nih.gov For instance, in a closely related derivative, helical chains are formed that stack together through interchain π-π and C-H···π interactions. nih.gov

| Reactants | Resulting Structure | Key Non-Covalent Interactions | Reference |

|---|---|---|---|

| This compound and Zn(II) salts | Bimetallic macrocyclic complex [Zn₂(L)₂] | Hydrogen bonding | acs.org |

| This compound and Cu(II) salts | Bimetallic macrocyclic complex [Cu₂(L)₂] | π-π interactions | acs.org |

| 2,5-Bis[4-methyl-3-(pyridin-3-yl)phenyl]-1,3,4-oxadiazole and ZnCl₂ | One-dimensional helical polymer | Interchain π-π and C-H···π interactions | nih.gov |

Liquid Crystalline Behavior

The potential for this compound to exhibit liquid crystalline behavior is rooted in its molecular shape and the presence of the rigid 1,3,4-oxadiazole core. Liquid crystals are states of matter that possess properties between those of a conventional liquid and a solid crystal. The molecules in a liquid crystal can flow like a liquid, but their component molecules are oriented in a crystal-like way.

For a compound to exhibit liquid crystalline properties, it typically requires a rigid, anisotropic (non-spherical) molecular structure. The 1,3,4-oxadiazole ring, when incorporated into the core of a molecule, contributes to this necessary rigidity. nih.govrsc.org However, the formation of liquid crystalline phases, or mesophases, is a delicate balance of molecular shape, intermolecular forces, and thermal energy.

In many known 1,3,4-oxadiazole-based liquid crystals, the central rigid core is appended with flexible terminal chains, such as alkyl or alkoxy groups. nih.govnih.gov These flexible chains help to lower the melting point and stabilize the liquid crystalline phase by disrupting perfect crystalline packing. The length and nature of these chains significantly influence the type of mesophase (e.g., nematic, smectic) and the temperature range over which it is stable. nih.gov

Coordination Chemistry and Metal Complexes of 2,5 Bis 3 Pyridyl 1,3,4 Oxadiazole

2,5-Bis(3-pyridyl)-1,3,4-oxadiazole as a N,N-Donor Ligand

This compound functions as a classic N,N-donor ligand, where the nitrogen atoms of the two pyridyl rings are the primary sites for coordination with metal ions. azom.com The central 1,3,4-oxadiazole (B1194373) ring, with its electron-withdrawing nature, influences the electronic properties of the pyridyl groups. The angular disposition of the pyridyl nitrogen donors makes this ligand particularly suitable for the construction of various coordination architectures. oup.com The flexibility of the bond connecting the pyridyl and oxadiazole rings allows for different conformations, which, in turn, leads to a variety of structural motifs in its metal complexes. researchgate.net

The coordination behavior of this ligand is also sensitive to factors such as the choice of metal ion, the counter-anion, and the solvent system used during synthesis. These factors can dictate the final dimensionality and topology of the resulting coordination compound, leading to the formation of discrete molecules, 1D chains, 2D layers, or 3D frameworks. oup.comnih.gov

Synthesis and Structural Characterization of Metal Complexes

The reaction of this compound with various transition metal salts has yielded a rich family of coordination complexes. The structural characterization of these complexes, primarily through single-crystal X-ray diffraction, has provided deep insights into their geometries and the coordinating behavior of the ligand.

The interaction of this compound with copper(II) salts has been shown to produce dinuclear metallacyclophanes. nih.gov For instance, the reaction with copper(II) perchlorate (B79767) results in a complex where two ligands bridge two copper(II) centers, forming a discrete, ring-like structure. In the complex Cu₂(C₁₂H₈N₄O)₂(H₂O)₆₄·(H₂O)₄, each copper(II) ion is coordinated to the pyridyl nitrogen of two different oxadiazole ligands and three water molecules, resulting in a distorted square-pyramidal geometry. nih.gov A similar dinuclear metallacyclophane, [Cu(C₁₂H₈N₄O)(NO₃)₂]₂(CH₃CN)₂, is formed with copper(II) nitrate (B79036), where the coordination sphere of the copper is completed by nitrate anions instead of water molecules. nih.gov However, the use of copper(II) sulfate (B86663) as the metal salt leads to the formation of a 1D coordination polymer, {Cu₂(C₁₂H₈N₄O)₂(H₂O)₆(SO₄)₂₆}n, highlighting the significant role of the counter-anion in directing the final structure. nih.gov

| Compound | Metal Center | Coordination Geometry | Structural Motif | Reference |

| Cu₂(C₁₂H₈N₄O)₂(H₂O)₆₄·(H₂O)₄ | Cu(II) | Distorted Square-Pyramidal | Dinuclear Metallacyclophane | nih.gov |

| [Cu(C₁₂H₈N₄O)(NO₃)₂]₂(CH₃CN)₂ | Cu(II) | Square-Planar/Square-Pyramidal | Dinuclear Metallacyclophane | nih.gov |

| {Cu₂(C₁₂H₈N₄O)₂(H₂O)₆(SO₄)₂₆}n | Cu(II) | Octahedral | 1D Coordination Polymer | nih.gov |

The synthesis of cobalt(II) and nickel(II) complexes with this compound often involves the use of ancillary ligands, such as substituted isophthalates, which can co-ligate to the metal center and influence the final structure. nih.gov By employing a layer-separation diffusion method, single crystals of cobalt(II) and nickel(II) complexes have been prepared using 5-methylisophthalate (mip) or 5-methoxyisophthalate (moip) as co-ligands. nih.gov For example, in the presence of these ancillary ligands, both Co(II) and Ni(II) have been shown to form distinct coordination compounds. nih.gov The specific structures of these complexes are influenced by the interplay between the primary oxadiazole ligand and the ancillary isophthalate (B1238265) ligand.

| Metal Center | Ancillary Ligand | Method of Synthesis | Reference |

| Co(II) | 5-methylisophthalate | Layer-separation diffusion | nih.gov |

| Co(II) | 5-methoxyisophthalate | Layer-separation diffusion | nih.gov |

| Ni(II) | 5-methylisophthalate | Layer-separation diffusion | nih.gov |

| Ni(II) | 5-methoxyisophthalate | Layer-separation diffusion | nih.gov |

The coordination of this compound with silver(I) and cadmium(II) ions has led to the formation of coordination polymers with interesting structural topologies. The reaction of the ligand with silver(I) salts can result in one-dimensional polymeric chains. nih.gov For example, with a related ligand, 2,5-bis(4-pyridyl)-1,3,4-oxadiazole, a 1D coordination polymer, {[Ag(C₁₂H₈N₄O)(NO₃)]}n, has been synthesized where each silver(I) center is coordinated by two pyridyl nitrogen atoms from bridging ligands and one oxygen atom from a nitrate anion, resulting in a trigonal coordination geometry. researchgate.net

Cadmium(II) has also been shown to form coordination polymers with oxadiazole-based ligands. In one instance, a Cd(II) complex with a pyrazine-containing oxadiazole ligand, in the presence of thiocyanate (B1210189), resulted in a [Cd(Lc)₂(SCN)₂]n coordination polymer. nih.gov While specific details for the 3-pyridyl derivative are less common, the general principles suggest the formation of extended networks.

The reaction of 2,5-bis(2-pyridyl)-1,3,4-oxadiazole, a close isomer of the title compound, with iron(II) thiocyanate has been shown to yield complexes of the formula [Fe(II)(L)₂(NCS)₂]. researchgate.net Interestingly, this can result in two conformational isomers, the common s-trans and the rarer s-cis conformation of the ligand. researchgate.net More relevant to the title compound, dinuclear iron(II) complexes have been synthesized with a related ligand, 2,5-bis{[(2-pyridylmethyl)amino]methyl}-1,3,4-oxadiazole (PMOD). researchgate.net These complexes, with the general formula Fe₂(μ₂-PMOD)₂₄, exhibit interesting magnetic properties, including spin crossover behavior. researchgate.net This suggests that this compound could also be a suitable ligand for constructing multinuclear iron(II) complexes with potentially interesting magnetic properties.

While specific examples of iridium(III) complexes with this compound are not extensively documented in the provided search results, related oxadiazole-containing ligands have been used to synthesize luminescent iridium(III) complexes. For instance, cationic bis-cyclometalated iridium(III) complexes with 2-(2′-pyridyl)-5-R-1,3,4-oxadiazoles as the N^N ligand have been prepared and show orange-red phosphorescence. researchgate.net The synthesis of functionalized iridium(III) bisterpyridine complexes has also been achieved, indicating the utility of pyridyl-based ligands in constructing iridium complexes. nih.gov

Rhenium(I) complexes with related oxadiazole-based ligands have also been synthesized. For example, tricarbonyl rhenium(I) complexes containing a bridging 2,5-diphenyl-1,3,4-oxadiazole (B188118) ligand have been characterized. acs.org Furthermore, the first diazole complexes of rhenium, in the form of oxo and imido species of the general type [ReOCl₃(L)] and [Re(NPh)Cl₃(L)], where L is 2,5-bis(2-pyridyl)-1,3,4-oxadiazole, have been isolated and structurally characterized, revealing a meridional geometry. researchgate.net These examples suggest the potential for this compound to act as a ligand in the formation of rhenium(I) and potentially iridium(III) complexes with interesting photophysical properties.

Metal-Organic Frameworks (MOFs) and Coordination Polymers Constructed with Oxadiazole Ligands

The ligand this compound (L) is an effective linker for the synthesis of coordination polymers and MOFs due to its ability to bridge metal centers. The pyridyl nitrogen atoms are the primary coordination sites, leading to the formation of diverse and intricate architectures. The final structure of these polymers is influenced by several factors, including the coordination geometry of the metal ion, the metal-to-ligand ratio, the counter-anions present, and the solvent system used during crystallization.

Research has demonstrated the assembly of this ligand with various transition metals, such as zinc(II), copper(II), and silver(I), resulting in structures with varying dimensionalities. For instance, the reaction of this compound with zinc(II) and copper(II) salts has been shown to produce bimetallic macrocyclic complexes. nih.gov In one case, a zinc nitrate complex resulted in a discrete M2L2 ring-like structure. nih.gov Similarly, a copper nitrate complex also formed a bimetallic macrocycle. nih.gov These studies highlight how the interplay of the ligand's geometry and the metal's coordination preference directs the self-assembly process.

The use of ancillary ligands in conjunction with this compound can further modify the resulting structures. For example, co-ligands like substituted isophthalates have been used with Cu(II), Ni(II), and Co(II) to create new complexes. nih.gov The anions present in the reaction mixture also play a crucial role in shaping the final framework. Different anions like perchlorate (ClO4⁻), nitrate (NO3⁻), and sulfate (SO4²⁻) with Cu(II) have led to the formation of distinct dinuclear metallacyclophanes and polymeric chains. nih.govamericanelements.com

The structural diversity extends to one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) networks. A 1D helical chain polymer was formed when the ligand was combined with ZnCl2, where the zinc centers are coordinated by two chloride atoms and two nitrogen atoms from two different ligands. rdd.edu.iq The isomeric ligand, 2,5-bis(4-pyridyl)-1,3,4-oxadiazole, has also been extensively studied, forming 1D chains, 2D sheets, and 3D frameworks with metals like silver(I), demonstrating the versatility of the oxadiazole-pyridyl scaffold. researchgate.netrsc.org

| Metal Ion | Co-ligand/Anion | Resulting Structure | Reference |

| Zn(II) | NO₃⁻ | Bimetallic macrocyclic square, [Zn(L)(H₂O)₃(NO₃)]₂(NO₃)₂ | nih.gov |

| Cu(II) | NO₃⁻ | Bimetallic macrocyclic square, {[Cu(L)(CH₃CN)(NO₃)]₂} | nih.gov |

| Cu(II) | ClO₄⁻, SO₄²⁻ | Dinuclear metallacyclophanes and polymeric chains | nih.govamericanelements.com |

| Cu(II), Ni(II), Co(II) | 5-methylisophthalate or 5-methoxyisophthalate | Various complexes | nih.gov |

| Zn(II) | Cl₂ | 1D helical chains, [ZnCl₂(C₂₆H₂₀N₄O)]n | rdd.edu.iq |

| Ag(I) | OTf⁻, ClO₄⁻, NO₃⁻ | 1D chains and 2D sheets (with 4-pyridyl isomer) | researchgate.netrsc.org |

Electronic Communication within Metal-Oxadiazole Systems and its Influence on Photophysical Properties

The coordination of metal ions to this compound significantly influences the electronic structure and, consequently, the photophysical properties of the resulting complexes. The 1,3,4-oxadiazole ring is an electron-deficient system, a property that plays a crucial role in the electronic transitions observed in its metal complexes. researchgate.net The interaction between the metal d-orbitals and the π-system of the ligand can lead to phenomena such as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT), which directly impact the luminescence of the material.

Upon complexation, a noticeable change in the emission profile of the ligand is often observed. For example, zinc and copper complexes of this compound exhibit solid-state luminescence, with a significant red shift in the emission wavelength compared to the free ligand. nih.gov This shift indicates that the coordination to the metal center alters the energy levels of the ligand's frontier molecular orbitals (HOMO and LUMO), thereby lowering the energy gap for electronic transitions.

The nature of the electronic communication can be understood by considering the flow of electron density. In many cases, the emission in these complexes arises from intraligand (π-π*) transitions that are perturbed by the metal ion. The metal's role can be to enhance the luminescence intensity or to quench it, depending on the metal's nature (e.g., open-shell vs. closed-shell) and the specific electronic coupling. For instance, d¹⁰ metal ions like Zn(II) and Cd(II) often form highly luminescent complexes due to the lack of d-d transitions that could provide non-radiative decay pathways. rsc.org

Theoretical studies on related oxadiazole-containing molecules have shown that the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO can be delocalized across the electron-deficient oxadiazole and pyridyl rings. nih.gov Coordination to a metal can stabilize the LUMO, leading to the observed red shift in both absorption and emission spectra. The electronic communication between the metal and the oxadiazole ligand can facilitate charge transfer processes. Studies on related systems have demonstrated that charge-transfer complexes can be readily formed, where the oxadiazole derivative acts as an electron donor or acceptor. researchgate.net This charge transfer character is fundamental to the photophysical behavior, as the emission can be described as originating from an MLCT state, especially with heavier transition metals like iridium or rhenium. rdd.edu.iq

| Complex/Ligand | Emission Properties | Inferred Electronic Interaction | Reference |

| Free this compound | Luminescent | Intraligand π-π* transition | nih.gov |

| [Zn(L)(H₂O)₃(NO₃)]₂(NO₃)₂ | Solid-state luminescence, large red shift vs. free ligand | Perturbation of ligand's frontier orbitals by Zn(II) | nih.gov |

| {[Cu(L)(CH₃CN)(NO₃)]₂} | Solid-state luminescence, large red shift vs. free ligand | Perturbation of ligand's frontier orbitals by Cu(II) | nih.gov |

| Rhenium(I) complexes with oxadiazole-bipyridine ligands | Phosphorescence at room temperature | Metal-to-Ligand Charge Transfer (MLCT) | |

| Cadmium(II) chelate with 2-[5-(4-octyloxyphenyl)-1,3,4-oxadiazol-2-yl]phenol | Strong violet luminescence | Intraligand transition enhanced by Cd(II) coordination | rsc.org |

Applications in Advanced Materials Science and Organic Electronics

Role in Organic Light-Emitting Diodes (OLEDs)

The 1,3,4-oxadiazole (B1194373) moiety is a well-established building block for materials used in Organic Light-Emitting Diodes (OLEDs). rsc.org The introduction of pyridine (B92270) rings, as seen in 2,5-Bis(3-pyridyl)-1,3,4-oxadiazole, further tunes the electronic properties, enhancing its utility in OLED architectures.

The electron-deficient nature of the 1,3,4-oxadiazole ring makes its derivatives, including those with pyridyl substituents, excellent candidates for electron-transporting materials (ETMs). mdpi.com In a typical OLED, efficient device performance relies on balancing the injection and transport of electrons and holes. Oxadiazole-based materials facilitate the movement of electrons from the cathode towards the emissive layer, where they can recombine with holes to generate light. doi.org

Research into 1,3,4-oxadiazole–pyridine hybrids has demonstrated their effectiveness in improving OLED performance. When used as an electron conducting/hole-blocking (ECHB) layer in bilayer devices, these materials significantly boost efficiency compared to single-layer devices. For instance, bilayer LEDs incorporating oxadiazole-pyridine hybrids have shown considerable increases in external quantum efficiencies (EQE). This improvement is attributed to better charge carrier balance within the device. However, a clear correlation between the calculated Lowest Unoccupied Molecular Orbital (LUMO) levels and the experimental EQE values is not always observed.

A critical factor for the longevity of OLEDs is the morphological stability of the thin films. Amorphous films of small molecule ETMs can crystallize over time, often accelerated by the heat generated during device operation, which leads to device degradation and reduced lifetimes. Therefore, designing ETMs with high glass transition temperatures (Tg) is crucial for creating more stable and durable OLEDs.